2-Chloro-6-cyclopropylpyridine-4-carboxylic acid
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Overview
Description
2-Chloro-6-cyclopropylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropylpyridine-4-carboxylic acid typically involves the chlorination of 6-cyclopropylpyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the pyridine ring . Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclopropylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Major Products Formed
Substitution: Formation of 2-azido-6-cyclopropylpyridine-4-carboxylic acid or 2-thiocyanato-6-cyclopropylpyridine-4-carboxylic acid.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-6-cyclopropylpyridine-4-methanol or 2-chloro-6-cyclopropylpyridine-4-carbaldehyde.
Scientific Research Applications
2-Chloro-6-cyclopropylpyridine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloro-6-cyclopropylpyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-4-pyridinecarboxylic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
6-Cyclopropylpyridine-4-carboxylic acid: Lacks the chlorine atom, which may influence its chemical properties and applications.
The presence of both the chlorine atom and the cyclopropyl group in this compound makes it unique and potentially more versatile in various applications .
Properties
IUPAC Name |
2-chloro-6-cyclopropylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZABJNHCVVZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518073-36-3 |
Source
|
Record name | 2-chloro-6-cyclopropylpyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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